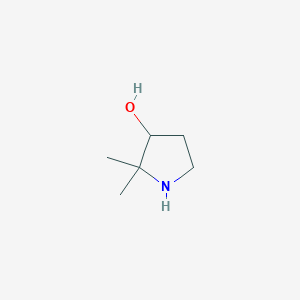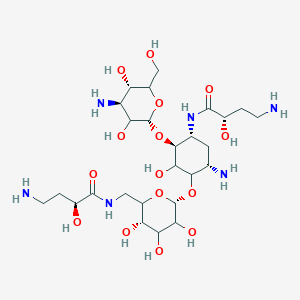
N-(3-Methylphenyl)-4-piperidinecarboxamide hydrochloride
Overview
Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of “N-(3-Methylphenyl)-4-piperidinecarboxamide hydrochloride”, there are related studies that might provide insight. For instance, a continuous flow microreactor system was developed to synthesize “N-(3-Amino-4-methylphenyl)benzamide”, a crucial building block of many drug candidates . The synthesis involved the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride .
Scientific Research Applications
MPPC has been used in a variety of scientific research applications. It has been used in studies related to the biological effects of drugs, such as the effects of opioids on the central nervous system. Additionally, MPPC has been used to study the effects of drugs on the cardiovascular system and the cardiovascular responses to stress. MPPC has also been used to study the effects of drugs on the immune system and the biochemical processes involved in drug metabolism. Further, MPPC has been used to study the effects of drugs on the endocrine system and the biochemical pathways involved in hormone regulation.
Mechanism of Action
The mechanism of action of MPPC is not yet fully understood. However, it is believed to act as a partial agonist at opioid receptors, as well as a partial agonist at serotonin and norepinephrine receptors. Additionally, MPPC has been shown to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects
MPPC has been shown to have a variety of biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory effects, as well as sedative effects. Additionally, MPPC has been shown to reduce anxiety and improve mood in humans. Further, MPPC has been shown to have anti-convulsant effects and to reduce the risk of seizures in epileptic patients.
Advantages and Limitations for Lab Experiments
MPPC has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is relatively easy to synthesize. Additionally, it has a wide range of potential applications, from biochemical and physiological effects to its use in laboratory experiments. However, MPPC also has some limitations. It is a relatively new compound, and its mechanism of action is still not fully understood. Additionally, it has a relatively short half-life, which can limit its usefulness in long-term studies.
Future Directions
There are a number of potential future directions for the use of MPPC. It could be used to study the effects of drugs on the central nervous system, the cardiovascular system, and the immune system. Additionally, it could be used to study the effects of drugs on the endocrine system and the biochemical pathways involved in hormone regulation. Further, it could be used to study the effects of drugs on the metabolism of neurotransmitters and other biochemical processes. Additionally, it could be used to study the effects of drugs on the development and progression of various diseases. Finally, it could be used to study the effects of drugs on the behavior of animals in laboratory experiments.
Safety and Hazards
properties
IUPAC Name |
N-(3-methylphenyl)piperidine-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c1-10-3-2-4-12(9-10)15-13(16)11-5-7-14-8-6-11;/h2-4,9,11,14H,5-8H2,1H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJVCUVSHUDOFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-{[4-(Methoxycarbonyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B1456545.png)

![2-[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenoxy]-propionic acid](/img/structure/B1456548.png)






